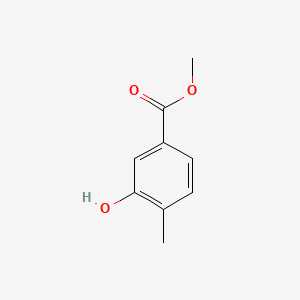

Methyl 3-hydroxy-4-methylbenzoate

Description

Methyl 3-hydroxy-4-methylbenzoate is an aromatic ester derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. Structurally, it consists of a benzoate backbone substituted with a hydroxyl (-OH) group at the 3-position and a methyl (-CH₃) group at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups, which enable hydrogen bonding (via the hydroxyl group) and hydrophobic interactions (via the methyl group).

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSINTLJUNXLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3556-86-3 | |

| Record name | methyl 3-hydroxy-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Methyl 3-hydroxy-4-methylbenzoate and its analogs:

Substituent Effects on Properties

Polarity and Solubility :

- The methoxy group (e.g., in Methyl 3-hydroxy-4-methoxybenzoate) increases polarity and water solubility compared to the methyl group in the target compound .

- The bromo substituent (Methyl 4-bromo-3-hydroxybenzoate) introduces electron-withdrawing effects, enhancing the acidity of the hydroxyl group (pKa ~8–9) and altering reactivity in electrophilic substitution reactions .

- The formamido group (Methyl 3-formamido-4-hydroxybenzoate) adds hydrogen-bonding capacity, making it suitable for crystallography and reference standards .

Thermal Stability :

- The hydroxyl group in all analogs participates in hydrogen bonding, influencing crystallization behavior (e.g., helical chains in the bromo derivative) .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Methyl 3-hydroxy-4-methylbenzoate?

- Methodological Answer :

- Spectroscopic Analysis : Use - and -NMR to verify the structure by matching observed chemical shifts to predicted values (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ ~3.8 ppm). IR spectroscopy can confirm hydroxyl (3200–3600 cm) and ester (1700–1750 cm) functional groups .

- Chromatography : Employ HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity. Compare retention times to reference standards .

- Database Cross-Referencing : Validate the compound using ChemSpider ID 3272613 or CAS RN 1004294-83-0 for consistency with literature data .

Q. What safety protocols are recommended for handling Methyl 3-hydroxy-4-methylbenzoate in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) respirators during aerosol-generating procedures .

- Ventilation : Work in a fume hood to minimize inhalation exposure. Avoid skin contact, as ester derivatives may cause irritation .

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal to prevent environmental contamination .

Q. What synthetic routes are commonly used to prepare Methyl 3-hydroxy-4-methylbenzoate?

- Methodological Answer :

- Esterification : React 3-hydroxy-4-methylbenzoic acid with methanol in the presence of a catalytic acid (e.g., HSO) under reflux. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Purification : Recrystallize the crude product using ethanol/water mixtures. Confirm yield and purity via melting point analysis (expected range: 113–116°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for Methyl 3-hydroxy-4-methylbenzoate?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters are properly modeled. Validate geometry with PLATON to detect outliers in bond lengths/angles .

- Data Contradictions : If R-factor inconsistencies arise, re-examine data scaling (e.g., using SADABS) or check for twinning with the TWINLAW command in SHELX .

- Example Workflow : Process raw data with WinGX, solve phases via SHELXD, and visualize results with ORTEP for Windows to confirm molecular packing .

Q. What strategies optimize the biological activity assessment of Methyl 3-hydroxy-4-methylbenzoate in drug discovery?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial or antioxidant activity using standardized protocols (e.g., disc diffusion for antimicrobial efficacy, DPPH radical scavenging for antioxidant potential). Compare to analogs like methyl 4-hydroxybenzoate (reference IC values) .

- DNA Interaction Studies : Use UV-Vis spectroscopy (λ 260–280 nm) and viscometry to investigate binding modes (e.g., intercalation vs. groove binding). Support findings with DFT calculations to model electronic interactions .

Q. How can researchers address challenges in quantifying trace impurities in Methyl 3-hydroxy-4-methylbenzoate?

- Methodological Answer :

- Analytical Standards : Use certified reference materials (CRMs) from NIST or Thermo Scientific for calibration. For example, methyl 4-hydroxybenzoate (CAS 99-76-3) can serve as a comparator .

- LC-MS/MS : Employ a triple quadrupole system with electrospray ionization (ESI) in negative ion mode. Monitor fragment ions (e.g., m/z 152 → 121) for selective detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.